3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Coupling Reaction: The oxadiazole derivative is then coupled with a phenylamine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzamide moiety can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-[2-(3-phenyl-1,2,4-triazol-5-yl)phenyl]benzamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
3-methoxy-N-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of the oxadiazole ring in 3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide imparts unique electronic properties, making it distinct from its triazole and thiadiazole analogs
Properties
IUPAC Name |
3-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-17-11-7-10-16(14-17)21(26)23-19-13-6-5-12-18(19)22-24-20(25-28-22)15-8-3-2-4-9-15/h2-14H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKUXKVDGQKWBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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